5,6,7,8-Tetrahydroquinoxalin-2-ol

描述

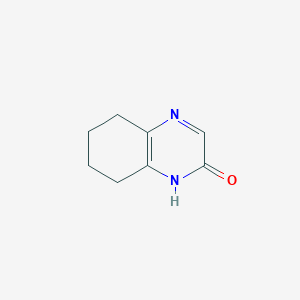

5,6,7,8-Tetrahydroquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of quinoxaline, characterized by the presence of a hydroxyl group at the second position and a partially saturated ring structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products .

化学反应分析

Oxidation and Reduction

- Oxidation : The hydroxyl group at position 2 is oxidized to a ketone using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> , yielding 5,6,7,8-tetrahydroquinoxalin-2-one .

- N-Oxide Formation : Reaction with m-CPBA forms the N-oxide , facilitating further cross-coupling reactions .

Electrophilic Substitution

- Chlorination : Treatment with POCl<sub>3</sub> introduces chlorine at position 3, producing 3-chloro-5,6,7,8-tetrahydroquinoxalin-2-ol .

- Alkylation : The hydroxyl group undergoes Mitsunobu reaction with alcohols to form ether derivatives .

Photo-Oxygenation

Under dye-sensitized photo-oxygenation , 5,6,7,8-tetrahydroquinoxalin-2-ol reacts with singlet oxygen to form 3,8a-epidioxy-3,5,6,7,8,8a-hexahydroquinoxalin-2(1H)-one , a 1:1 adduct .

| Conditions | Reactants | Product | Application |

|---|---|---|---|

| Rose Bengal, O<sub>2</sub>, light (λ > 500 nm) | This compound | Epidioxy derivative | Potential peroxides for drug discovery |

Palladium-Catalyzed Arylation

The triflate intermediate undergoes Suzuki coupling with aryl boronic acids to introduce substituents at position 2. For instance:

- Reaction with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoxaline .

| Boronic Acid | Catalyst | Product | IC<sub>50</sub> (μM) |

|---|---|---|---|

| Phenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | 2-Phenyl derivative | 133 |

| 4-Hydroxyphenyl | Pd(dppf)Cl<sub>2</sub> | 2-(4-Hydroxyphenyl) derivative | 54 |

Schiff Base Formation

The amine groups react with aldehydes (e.g., benzaldehyde) to form Schiff bases , which are intermediates in synthesizing antiproliferative agents .

Biological Activity via Chemical Modification

Derivatives synthesized from this compound exhibit:

科学研究应用

Medicinal Chemistry

Antagonistic Activity

One of the prominent applications of 5,6,7,8-tetrahydroquinoxalin-2-ol derivatives is their role as P2X1 purinoceptor antagonists. Research has shown that modifications to the phenyl group of these compounds can enhance their antagonistic activity against the P2X1 receptor, which is implicated in various physiological processes including vas deferens contraction. A study synthesized several derivatives and evaluated their efficacy in isolated rat vas deferens preparations, indicating promising results for potential male contraceptive applications .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Investigations have suggested that this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems. This has implications for treating conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound derivatives is crucial for exploring its pharmacological potential. Various synthetic routes have been developed, often involving multi-step reactions that introduce specific substituents to enhance biological activity. For instance:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 2-Phenyl-5,6,7,8-tetrahydroquinoxaline | Multi-step organic synthesis | P2X1 antagonist |

| N-(6-methyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)acetamide | Reaction with acetamide derivatives | Potential anti-inflammatory agent |

| 4-[2-(5,5,8-Tetramethyl-5,6,7,8-tetrahydroquinoxalin-2-yl)ethynyl]benzoic acid | Retinoid synthesis pathway | Retinoic acid receptor modulator |

This table summarizes some derivatives and their associated biological activities based on synthetic methodologies.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various experimental settings:

Case Study: P2X1 Antagonism

In a controlled study involving isolated rat tissues, researchers tested multiple derivatives of this compound to assess their antagonistic effects on P2X1 receptors. The results indicated a dose-dependent inhibition of receptor activity with certain modifications leading to significantly enhanced potency .

Case Study: Neuroprotection

A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The compound was administered to neuronal cell cultures exposed to oxidative agents. Results showed a marked reduction in cell death and preservation of mitochondrial function .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-2-ol involves its interaction with specific molecular targets. For instance, as a P2X1-purinoceptor antagonist, it inhibits the receptor’s activity, which is crucial for sperm transport in male reproductive systems. This inhibition can potentially lead to a novel nonhormonal method of male contraception . The compound’s effects on other biological pathways are still under investigation, with ongoing research aimed at elucidating its full range of activities .

相似化合物的比较

Similar Compounds

Quinoxaline: The parent compound, lacking the hydroxyl group and partial saturation.

Quinoxalin-2-one: An oxidized derivative with a carbonyl group at the second position.

5,6,7,8-Tetrahydroquinoxaline: A fully saturated derivative without the hydroxyl group.

Uniqueness

5,6,7,8-Tetrahydroquinoxalin-2-ol is unique due to its specific structural features, including the hydroxyl group and partially saturated ring. These characteristics confer distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to act as a P2X1-purinoceptor antagonist further distinguishes it from other quinoxaline derivatives .

生物活性

Overview of 5,6,7,8-Tetrahydroquinoxalin-2-ol

This compound is a bicyclic compound characterized by its unique hydroxyl group and partially saturated ring structure. This configuration distinguishes it from other quinoxaline derivatives and contributes to its specific biological properties. Research indicates that THQ functions primarily as a P2X1-purinoceptor antagonist , which is crucial for sperm transport in male reproductive systems, suggesting potential applications in male contraception .

P2X1-Purinoceptor Antagonism

THQ inhibits the P2X1-purinoceptor, a receptor involved in various physiological processes including vasoconstriction and neurotransmission. By blocking this receptor, THQ may offer a non-hormonal approach to male contraception.

Antiproliferative Activity

Recent studies have demonstrated that THQ and its derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, one study synthesized a series of tetrahydroquinolinones that showed significant inhibition of colorectal cancer (CRC) cell proliferation by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway . The compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate was particularly effective at micromolar concentrations.

Reactive Oxygen Species (ROS) Induction

THQ has been shown to induce ROS production in cancer cells, leading to mitochondrial dysfunction and apoptosis. This mechanism highlights its potential as an anticancer agent by promoting oxidative stress within tumor cells .

Structural Comparisons

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group; partially saturated ring | P2X1 antagonist; antiproliferative effects |

| Quinoxaline | Lacks hydroxyl group; fully unsaturated | Limited biological activity |

| Quinoxalin-2-one | Contains a carbonyl group at position 2 | Varies; some derivatives show activity |

| 5,6,7,8-Tetrahydroquinoline | Fully saturated; lacks hydroxyl | Generally lower activity than THQ |

The unique structural features of THQ confer distinct chemical reactivity and biological activities compared to its analogs. Its ability to act as a P2X1 antagonist sets it apart from other quinoxaline derivatives which do not exhibit this property .

Study on Male Contraception

A pilot study explored the effectiveness of 2-phenyl derivatives of THQ as P2X1 antagonists in isolated rat vas deferens preparations. The results indicated that modifications on the phenyl moiety could enhance potency suitable for preclinical testing .

Antiproliferative Effects in Cancer Research

In another study focusing on CRC treatment strategies, researchers synthesized various tetrahydroquinolinone derivatives. The most potent compound demonstrated significant antiproliferative activity by disrupting cellular processes involved in growth and metastasis .

ROS Production and Mitochondrial Impact

Research highlighted that certain enantiomers of THQ derivatives could significantly increase ROS levels in ovarian cancer cells (A2780), leading to mitochondrial membrane depolarization—a critical event in apoptosis induction .

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGFRZKZEUUPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356175 | |

| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27579-58-4 | |

| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。